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Compound Name: Rediocide C

Cat. No.: B13386213

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the chemical compounds
isolated from Trigonostemon reidioides (Kurz) Craib, a plant from the Euphorbiaceae family
with a history of use in traditional medicine, particularly in Southeast Asia. This document
summarizes the phytochemical composition, biological activities, and underlying mechanisms
of action of these compounds, presenting the information in a structured format to aid
researchers and professionals in the field of drug discovery and development.

Phytochemical Composition

Trigonostemon reidioides is a rich source of a variety of secondary metabolites, with
diterpenoids being the most prominent class of compounds. Besides diterpenoids, the plant
also produces alkaloids, phenolics, and other compounds.

Diterpenoids

The daphnane-type diterpenoids are characteristic constituents of T. reidioides. These
compounds are known for their complex structures and potent biological activities.

o Rediocides: This series of daphnane diterpenoids are among the most well-studied
compounds from this plant. Rediocide A was the first to be isolated and characterized by its
potent insecticidal activity.[1] Several other rediocides, including B, C, D, E, F, and G, have
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since been isolated and have shown a range of biological effects, including acaricidal and
cytotoxic activities.[2]

o Trigonoreidons: Another group of daphnane-type diterpenoids isolated from the roots of T.
reidioides are the trigonoreidons A-F.[3] Trigonoreidon B, in particular, has been investigated
for its anti-inflammatory properties.[4]

Alkaloids

» Lotthanongine: An unprecedented flavonoidal indole alkaloid, lotthanongine, has been
isolated from the roots of T. reidioides. Its unique structure combines a flavonoid and an
indole moiety.

Phenolic Compounds
o Trigonostemone: This phenanthrenone is another notable compound isolated from T.

reidioides.[3]

o Other Phenolics: The plant also contains other phenolic compounds such as scopoletin,
which has been quantified in the ethanolic extract of the roots.[5]

Biological Activities and Quantitative Data

The compounds and extracts of Trigonostemon reidioides exhibit a wide range of biological
activities, making them promising candidates for drug development. The following tables
summarize the quantitative data from various bioassays.
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Activity
Compound/Ext
¢ Assay Target (IC50/LD90/MI Reference
rac
C)
Cytotoxic Activity
Ethanolic Root IC50: ~0.2
MTT Assay Caco-2 cells [5]
Extract mg/mL
o Cytotoxicity Various cancer N
Rediocide G ) Not specified [2]
Assay cell lines
Insecticidal/Acari
cidal Activity
Artificial
o Ctenocephalides
Rediocide A Membrane LD90: 0.25 ppm [6]

Feeding System

felis (fleas)

Rediocides B-E

Artificial
Membrane

Feeding System

Ctenocephalides

felis (fleas)

LD90: 0.25-0.5
ppm

[7]

Rediocides A, C,
E,F

Acaricidal Assay

Dermatophagoid

es pteronyssinus

LC50: 0.78 - 5.59
pg/cm?

Anti-

inflammatory

Activity

Ethanolic Stem Nitric Oxide LPS-stimulated IC50: 38.58

Extract Assay RAW264.7 cells pg/mL

Anti-tyrosinase

Activity

) Dopachrome Mushroom

Ethanolic Extract ) IC50: 5.38 pg/mL  [1]
Method Tyrosinase
Dopachrome Mushroom IC50: 13.80

Hexane Extract _ [1]
Method Tyrosinase pg/mL
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Dichloromethane  Dopachrome Mushroom IC50: 15.18 1
Extract Method Tyrosinase pg/mL
Antioxidant
Activity
Ethanolic Extract ) IC50:1.65-2.10

) DPPH Method DPPH radical [1]
Fractions 3 & 4 pg/mL

Antimycobacteria

| Activity

Microplate ]
o Mycobacterium
Rediocide C& G Alamar Blue ) MIC: 3.84 uM [3]
tuberculosis
Assay

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this

review.

Isolation of Rediocide A

The isolation of Rediocide A from the roots of T. reidioides was achieved through a multi-step
chromatographic process.[6]

Extraction: The roots of T. reidioides were subjected to methanolic extraction.
o Partitioning: The methanolic extract was partitioned with methylene chloride.

o Gel Permeation Chromatography: The methylene chloride partition was chromatographed on
a Sephadex LH-20 column using methanol as the eluent.

» Silica Gel and Reverse Phase HPLC: Further purification was achieved by a combination of
silica gel chromatography and reverse-phase High-Performance Liquid Chromatography
(HPLC).

o Crystallization: Rediocide A was crystallized from 2-propanol, yielding 27 mg of the pure
compound (0.75% yield from the crude extract).[6]
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Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of the ethanolic extract of T. reidioides roots on human intestinal
epithelial Caco-2 cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) assay.[5]

Cell Seeding: Caco-2 cells were seeded in 96-well plates.

o Treatment: Cells were treated with the ethanolic extract at concentrations ranging from 0.005
to 0.5 mg/mL for 24 and 48 hours.

o MTT Incubation: After the treatment period, MTT solution (final concentration of 1 mg/mL)
was added to each well, and the plates were incubated for 4 hours at 37°C.

o Formazan Solubilization: The formazan crystals formed were dissolved in a suitable solvent.

e Absorbance Measurement: The absorbance was measured at a specific wavelength using a
microplate reader to determine cell viability.

Anti-tyrosinase Assay (Dopachrome Method)

The anti-tyrosinase activity of T. reidioides extracts was evaluated using the dopachrome
method with L-DOPA as the substrate in a 96-well microplate format.[1][8]

e Reaction Mixture: A reaction mixture containing the extract/compound at various
concentrations and mushroom tyrosinase in a suitable buffer is prepared in a 96-well plate.

e Substrate Addition: L-DOPA is added to initiate the enzymatic reaction.
 Incubation: The plate is incubated at a specific temperature for a defined period.

o Absorbance Measurement: The formation of dopachrome is monitored by measuring the
absorbance at a specific wavelength.

o Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from
a dose-response curve. Kojic acid is typically used as a positive control.[9]

Antioxidant Assay (DPPH Method)

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.thaiscience.info/Journals/Article/JMAT/10988936.pdf
https://www.phcogj.com/article/2247
https://www.phcogj.com/sites/default/files/PharmacognJ-16-2-302.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11767423/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The free radical scavenging activity of T. reidioides extracts was assessed using the 2,2-
diphenyl-1-picrylhydrazyl (DPPH) assay.[1][10][11]

Sample Preparation: Different concentrations of the extracts are prepared in a suitable
solvent.

Reaction: The sample solutions are mixed with a DPPH radical solution in a 96-well plate or
cuvettes.

Incubation: The reaction mixture is incubated in the dark for a specific time (e.g., 30
minutes).

Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to
scavenging of the radical, is measured at a specific wavelength (e.g., 517 nm).

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value
is determined. Vitamin C is commonly used as a standard.[1]

Insecticidal Assay (Artificial Membrane Feeding System)

The insecticidal activity of rediocides against adult cat fleas (Ctenocephalides felis) was

evaluated using an artificial membrane feeding system.[6][7]

Sample Preparation: The test compounds are dissolved in a suitable solvent and mixed with
animal blood.

Feeding System: The blood containing the test compound is placed in a feeder covered with
a membrane (e.g., Parafilm) that the fleas can penetrate to feed.

Exposure: A known number of fleas are introduced into a chamber with the feeder.

Mortality Assessment: After a specific exposure period (e.g., 24 hours), the number of dead
fleas is counted.

Data Analysis: The lethal dose (e.g., LD90) is determined from the mortality data.

Signaling Pathways and Mechanisms of Action
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The biological activities of compounds from Trigonostemon reidioides are attributed to their
interactions with various cellular signaling pathways.

Anti-inflammatory Signaling

An ethanolic extract of T. reidioides has been shown to exert its anti-inflammatory effects by
modulating key signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[12]

o NF-kB Pathway: The extract inhibits the nuclear translocation of the p65 and p50 subunits of
the nuclear factor-kappa B (NF-kB), a critical transcription factor for pro-inflammatory gene
expression.[12]

 MAPK Pathway: The extract suppresses the phosphorylation of mitogen-activated protein
kinases (MAPKS), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal
kinase (JNK), and p38.

o PI3K/Akt Pathway: The activation of the phosphatidylinositol 3-kinase (PI13K)/Akt signaling
pathway is also inhibited by the extract.

The following diagram illustrates the inhibitory effect of the Trigonostemon reidioides ethanolic
extract on these inflammatory signaling pathways.
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Caption: Inhibition of LPS-induced inflammatory pathways by T. reidioides extract.
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Mechanism of Action of Rediocide A

The insecticidal compound Rediocide A has been found to induce the desensitization of G-
protein-coupled receptors (GPCRSs).[13][14] This effect is mediated by the activation of
conventional protein kinase C (PKC).[13][14] This mechanism suggests that Rediocide A does
not act as a direct receptor antagonist but rather through a more general mechanism of
disrupting GPCR signaling.[13]

The following diagram illustrates the proposed workflow for the mechanism of action of
Rediocide A.
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Caption: Proposed mechanism of action of Rediocide A on GPCR signaling.

Conclusion

Trigonostemon reidioides is a valuable source of structurally diverse and biologically active
compounds, particularly daphnane-type diterpenoids. The potent cytotoxic, insecticidal, anti-
inflammatory, and other activities of these compounds warrant further investigation for their
potential therapeutic applications. This technical guide provides a foundation for researchers
and drug development professionals to explore the rich phytochemistry of this plant and to
further investigate the mechanisms of action of its bioactive constituents. Future research
should focus on the isolation and characterization of new compounds, the elucidation of their
detailed mechanisms of action, and preclinical and clinical studies to evaluate their therapeutic
potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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